molecular formula C11H16O B8354425 2-Iso-propyl-3-methylanisole CAS No. 1642-84-8

2-Iso-propyl-3-methylanisole

Cat. No.: B8354425
CAS No.: 1642-84-8
M. Wt: 164.24 g/mol
InChI Key: JNPHEIZBZIJXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iso-propyl-3-methylanisole is a synthetic aromatic ether of interest in advanced chemical synthesis and fragrance research. This anisole derivative serves as a versatile chemical intermediate and scaffold for constructing more complex molecules. Its structure makes it a candidate for studying electrophilic aromatic substitution (EAS) pathways, where the isopropyl and methyl groups act as ortho-/para-directing activators, influencing the regioselectivity of further functionalization . Researchers can employ this compound in metal-halogen exchange reactions, where a potential bromo-derivative could be transformed into an organometallic species for subsequent coupling with diverse electrophiles, enabling the synthesis of novel compounds for material science or pharmaceutical development . While its exact profile may vary, analogues of alkyl-substituted anisoles are investigated for their organoleptic properties and are sometimes explored as components in the development of fragrance compositions for research purposes . Furthermore, the study of such aromatic molecules is relevant in the field of synthetic biology, where recombinant production systems in microorganisms like E. coli and S. cerevisiae are being developed for the sustainable generation of similar aromatic compounds . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1642-84-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methoxy-3-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3

InChI Key

JNPHEIZBZIJXGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Iso Propyl 3 Methylanisole and Its Analogs

Regioselective and Stereoselective Synthesis of 2-Iso-propyl-3-methylanisole

The precise construction of the this compound molecule, where substituents are placed at specific positions on the aromatic ring, demands high levels of regioselectivity. Modern synthetic chemistry has moved beyond classical methods like Friedel-Crafts alkylation, which often yield mixtures of isomers, towards more controlled and catalytic approaches.

Recent advancements have demonstrated the utility of rare-earth metal complexes in achieving specific substitution patterns on anisole (B1667542) rings. For instance, cationic imidazolin-2-iminato scandium(III) alkyl complexes have been shown to be effective catalysts. rsc.org These catalysts facilitate the highly regioselective C–H alkylation of anisoles with olefins under mild conditions. rsc.org This approach allows for the direct introduction of an isopropyl group at the ortho position of a methyl-substituted anisole, a key step in forming the 2-isopropyl-3-methylanisole skeleton. The reaction can proceed with low catalyst loading (as low as 0.5 mol%) and produces the desired ortho-alkylation products in high yields. rsc.org

Catalytic Approaches to Aryl Ether Formation

The formation of the ether linkage in anisole derivatives is a fundamental transformation in their synthesis. The classical Williamson ether synthesis, while effective, often requires harsh reagents and produces significant salt waste. acs.orgresearchgate.net Modern catalytic methods offer greener and more efficient alternatives.

One such advancement is the Catalytic Williamson Ether Synthesis (CWES). This process operates at high temperatures (above 300°C) and allows for the use of weak, inexpensive, and less hazardous alkylating agents like methanol. acs.orgresearchgate.net In this homogeneous catalytic process, a phenol (B47542) and an alcohol are converted into an aryl ether and water, using catalytic amounts of an alkali metal benzoate and phenolate. acs.orgresearchgate.net This method is particularly well-suited for the industrial production of alkyl aryl ethers like anisole and its derivatives, achieving selectivity values as high as 99%. acs.orgresearchgate.netscribd.com

Palladium-catalyzed reactions also represent a powerful tool for C-O bond formation and functionalization of aryl ethers. For example, a catalytic system using a palladium catalyst with a specific S,O-ligand can achieve the C-H olefination of various substituted anisole derivatives under mild and aerobic conditions. d-nb.info While this method introduces an alkenyl group rather than forming the ether, it highlights the utility of modern catalysis in selectively functionalizing the anisole skeleton, which is crucial for building complex analogs. d-nb.info

Enantioselective Pathways for Chiral Anisole Derivatives

While this compound itself is an achiral molecule, the principles of asymmetric synthesis are critical for producing its chiral analogs, which may have important applications. Enantioselective synthesis is a process that favors the formation of a specific enantiomer (one of a pair of mirror-image molecules). wikipedia.org This can be achieved using chiral catalysts, chiral auxiliaries, or biocatalysis. wikipedia.org

A notable strategy involves using anisole derivatives as starting materials for the asymmetric synthesis of complex chiral molecules. Research has demonstrated a three-step asymmetric approach to produce optically active chiral cyclohex-2-enones starting from anisoles. brandeis.edunih.govnih.gov The key step is a highly enantioselective isomerization of a β,γ-unsaturated cyclohexenone intermediate, which is catalyzed by a newly designed chiral diamine catalyst. brandeis.edunih.govnih.gov This transformation is realized through a cooperative iminium-base catalysis mechanism. nih.gov This methodology showcases how the anisole framework can be a precursor to valuable chiral building blocks, demonstrating the potential for creating chiral derivatives related to this compound. brandeis.edunih.gov

The following table summarizes the substrate scope for the enantioselective isomerization, indicating tolerance for various alkyl groups, which is relevant for synthesizing analogs of this compound.

EntrySubstrate (Enone)Yield (%)Enantiomeric Excess (ee, %)
1Enone with β-ethyl, γ-methyl groups9490
2Enone with β-propyl, γ-methyl groups9089
3Enone with β-isopropyl, γ-methyl groups7987
4Enone with β-methyl, γ-ethyl groups9288
5Enone with β-methyl, γ-isopropyl groups8587

Data derived from studies on enantioselective isomerization of cyclohexenones synthesized from anisole precursors. nih.gov

Alkylation and Arylation Strategies for this compound Skeletons

Building the specific 2-isopropyl-3-methyl substitution pattern requires precise alkylation and, for more complex analogs, arylation strategies. The challenge lies in activating the robust C(aryl)-O and C-H bonds of aryl ethers. nih.gov

Nickel catalysis has emerged as a powerful tool for this purpose. Low-valent nickel species can activate the otherwise unreactive C(aryl)-O bonds, enabling cross-coupling reactions. nih.gov The development of N-heterocyclic carbene (NHC) ligands with bulky N-alkyl substituents has significantly expanded the scope of these reactions, allowing a wide range of aryl ethers to be coupled with organoboron (Suzuki-type) and other organometallic reagents. nih.gov This enables the introduction of various aryl or alkyl groups onto the anisole core.

For direct C-H alkylation, as mentioned previously, cationic scandium(III) complexes provide a highly regioselective method for introducing alkyl groups, such as isopropyl, onto the anisole ring using olefins as the alkylating agents. rsc.org Another approach involves the synthesis of 2-isopropyl naphthalene, a related aromatic compound, using an ionic liquid like triethylamine hydrochloride-aluminum chloride as a catalyst for the alkylation of naphthalene with isopropyl bromide. researchgate.net This demonstrates that ionic liquids can serve as effective catalysts for Friedel-Crafts type alkylations, offering good conversion and selectivity under optimized conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in These principles are increasingly being applied to the synthesis of anisole derivatives to create more sustainable and environmentally friendly manufacturing processes. Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. mlsu.ac.in

An example of a greener approach is the synthesis of p-methyl anisole using dimethyl carbonate (DMC) as an environmentally friendly methylating agent, replacing toxic alternatives like dimethyl sulfate. google.com This reaction can be performed in a polar solvent like water, with an alkaline substance Y-type zeolite as a catalyst and an emulsifier to manage the two-phase system. This method achieves high yields (>96%) and purity (>99%). google.com Furthermore, anisole itself can be used as a "green" solvent for the synthesis and deposition of other chemical compounds, such as hole-transport materials for perovskite solar cells, replacing more toxic solvents like chlorobenzene. mdpi.com

Solvent-Free and Reduced-Solvent Methodologies

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the development of solvent-free and reduced-solvent synthetic methods.

One successful approach involves conducting reactions under solvent-free conditions, where the neat reactants are mixed and energized. Condensation reactions between solid reagents have been successfully carried out by ultrasonic irradiation in the complete absence of a solvent. researchgate.net Another strategy involves using water, the most environmentally benign solvent, to facilitate reactions. For example, water has been used as the solvent for the synthesis of p-methyl anisole, demonstrating that polar solvents can be effective for certain methylation reactions. google.com The use of supercritical fluids, such as CO2, also offers a solvent-free alternative for synthesizing polymer nanocomposites, a principle that can be extended to other chemical syntheses. mdpi.com

Microwave-Assisted and Sonochemical Enhancements

Microwave (MW) irradiation and sonochemistry (the use of ultrasound) are energy-efficient techniques that can significantly enhance reaction rates, improve yields, and lead to cleaner reactions, aligning with green chemistry principles. mdpi.comnih.gov

Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. mdpi.comheteroletters.org For example, the palladium-catalyzed synthesis of indole derivatives, a related heterocyclic structure, saw yields increase from 62% under conventional heating to 94% under microwave irradiation, with the reaction time cut from 16 hours to 3 hours. mdpi.com This method often results in cleaner product formation and is considered an environmentally friendly technique. nih.gov

MethodReaction TimeYield (%)Reference Reaction
Conventional Heating (Oil Bath)12 hours89Synthesis of 5-bromo indole 3-carboxylate
Microwave Irradiation3 hours94Synthesis of 5-bromo indole 3-carboxylate
Conventional Heating (Oil Bath)60 minutesLower YieldSynthesis of quinolin-4-ylmethoxychromen-4-ones
Microwave Irradiation4 minutes80-95Synthesis of quinolin-4-ylmethoxychromen-4-ones

Comparative data showing the enhancement of chemical synthesis using microwave irradiation. mdpi.comrsc.org

Sonochemistry, the application of ultrasound to chemical reactions, is another green technique. It can accelerate reactions, and studies have shown improved outcomes when employing sonochemistry compared to traditional methods. nih.gov Ultrasound has been successfully used to facilitate the synthesis of various heterocyclic compounds, such as oxazoles and 1,2,3-triazoles, often in green solvents like ethanol. nih.gov The ability to conduct these reactions even without a solvent further highlights the sustainable potential of this methodology. researchgate.net

Continuous Flow Chemistry Applications for this compound Production

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters, leading to improved yield, selectivity, and safety. This technology is particularly well-suited for the production of fine chemicals like 2-isopropyl-3-methylanisole.

Process intensification in continuous flow systems involves reducing the size of the reactor while increasing its production capacity. This is achieved through enhanced heat and mass transfer, which allows for the use of more concentrated reagents and higher temperatures and pressures safely. For the synthesis of substituted anisoles, such as 2-isopropyl-3-methylanisole, Friedel-Crafts alkylation is a key reaction. In a continuous flow setup, this reaction can be significantly intensified.

Studies on the alkylation of related aromatic compounds, such as the isopropylation of m-cresol (the phenolic precursor to 2-isopropyl-3-methylanisole), have demonstrated the potential for high selectivity and conversion in continuous flow systems. For instance, using a strong acid resin catalyst, the solvent-free alkylation of m-cresol with isopropyl alcohol can be optimized to favor the desired mono-alkylated products. semanticscholar.org By controlling parameters like temperature, reactant molar ratio, and catalyst loading, the formation of byproducts can be minimized.

ParameterConditionOutcomeReference
Reactantsm-Cresol, Isopropyl AlcoholHigh conversion and selectivity to mono-alkylated products semanticscholar.org
CatalystStrong acid resinEffective for Friedel-Crafts alkylation semanticscholar.org
Temperature453 KOptimal for desired product formation semanticscholar.org
Molar Ratio (m-cresol:IPA)5:1Minimizes byproduct formation semanticscholar.org

Microfluidic systems, a subset of continuous flow technology, utilize reactors with channels of sub-millimeter dimensions. These systems offer unparalleled control over reaction conditions due to their extremely high surface-area-to-volume ratios. This precise control can be leveraged to enhance the selectivity of reactions, which is crucial in the synthesis of specific isomers like 2-isopropyl-3-methylanisole.

In the context of Friedel-Crafts alkylation, regioselectivity (the control of which position on the aromatic ring is alkylated) is a key challenge. Microfluidic reactors can influence selectivity by enabling rapid mixing and precise temperature control, which can favor one isomer over others. The short diffusion distances in microchannels ensure that reactants are homogeneously mixed, preventing localized "hot spots" that can lead to side reactions and the formation of undesired isomers.

While specific studies on the microfluidic synthesis of 2-isopropyl-3-methylanisole are limited, the principles have been demonstrated for other aromatic alkylations. By carefully tuning the flow rates, residence time, and temperature profile within a microreactor, it is possible to steer the reaction towards the desired product with high selectivity. This level of control is difficult to achieve in conventional batch reactors.

FeatureAdvantage in Microfluidic SystemsImpact on Synthesis
Heat TransferExtremely efficientPrecise temperature control, minimizing side reactions
Mass TransferRapid mixingImproved reaction rates and selectivity
SafetySmall reaction volumesInherently safer for highly exothermic reactions
Parameter ControlPrecise manipulation of flow rate and residence timeFine-tuning of reaction conditions to favor desired isomer

Chemoenzymatic and Biocatalytic Routes towards this compound

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze specific reactions, often under mild conditions and with high stereoselectivity and regioselectivity.

For the synthesis of 2-isopropyl-3-methylanisole, a plausible biocatalytic approach would involve the enzymatic isopropylation of 3-methylanisole (B1663972) or the methylation of 2-isopropyl-3-methylphenol. Enzymes such as Friedel-Crafts alkylases or specific methyltransferases could potentially catalyze these transformations.

Research into the biocatalytic synthesis of structurally similar compounds, such as thymol (B1683141) and carvacrol (isomers of 2-isopropyl-5-methylphenol and 5-isopropyl-2-methylphenol, respectively), provides a strong indication of the feasibility of this approach. For instance, the synthesis of thymol can be achieved through the isopropylation of m-cresol using biocatalysts. semanticscholar.org Various microorganisms and isolated enzymes have been shown to catalyze the alkylation of phenols with high selectivity.

A chemoenzymatic route could involve a combination of chemical and biological steps. For example, a chemical synthesis could be used to produce a precursor molecule, which is then selectively modified by an enzyme in a subsequent step. This strategy leverages the strengths of both chemical synthesis (for building complex backbones) and biocatalysis (for highly selective transformations).

Biocatalytic ApproachPrecursorPotential Enzyme ClassProduct
Isopropylation3-MethylanisoleFriedel-Crafts Alkylase2-Isopropyl-3-methylanisole
Methylation2-Isopropyl-3-methylphenolMethyltransferase2-Isopropyl-3-methylanisole
Alkylationm-CresolAlkylating enzymeThymol (analogous product)

The development of these biocatalytic and chemoenzymatic routes is an active area of research, driven by the increasing demand for sustainable and environmentally friendly manufacturing processes in the chemical industry.

Mechanistic Investigations of Chemical Transformations Involving 2 Iso Propyl 3 Methylanisole

Electrophilic Aromatic Substitution (EAS) Pathways on 2-Iso-propyl-3-methylanisole

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In 2-isopropyl-3-methylanisole, the reaction pathways are dictated by the interplay of the electronic and steric effects of the methoxy (B1213986), isopropyl, and methyl substituents on the aromatic ring.

Regioselectivity and Directing Effects of Alkyl and Methoxy Substituents

The regiochemical outcome of an EAS reaction on a substituted benzene (B151609) ring is determined by the nature of the substituents already present. These groups can either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions.

The methoxy group (-OCH₃) is a potent activating group and a strong ortho, para-director. Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions. nih.govnih.gov

Alkyl groups, such as isopropyl and methyl, are also activating groups and ortho, para-directors, although they are weaker than the methoxy group. They exert their influence through an inductive effect, where the alkyl group donates electron density through the sigma bond, and through hyperconjugation. mdpi.com This electron donation also helps to stabilize the arenium ion intermediate. mdpi.com

In 2-isopropyl-3-methylanisole, the directing effects of the three substituents must be considered collectively. The powerful resonance effect of the methoxy group at position 1 is the dominant directing influence. It strongly activates the ortho positions (2 and 6) and the para position (4). However, the C-2 and C-3 positions are already occupied by the isopropyl and methyl groups, respectively. Therefore, electrophilic attack is primarily directed towards the C-4 (para) and C-6 (ortho) positions.

Steric hindrance plays a crucial role in determining the final product distribution. The bulky isopropyl group at C-2 significantly hinders attack at the adjacent C-6 position. The methyl group at C-3 provides less steric hindrance but still influences the accessibility of nearby sites. Consequently, the C-4 position, being remote from the bulky substituents, is the most sterically accessible and electronically favorable site for electrophilic attack. The C-6 position is electronically activated but sterically hindered.

Position Electronic Effect (relative to -OCH₃) Steric Hindrance Predicted Reactivity
C-4 (para) Strongly Activated Low Major Product
C-6 (ortho) Strongly Activated High (from C-2 isopropyl) Minor Product
C-5 Meta to -OCH₃ (deactivated) Moderate Very Minor/No Product

Table 1. Predicted regioselectivity of electrophilic aromatic substitution on 2-isopropyl-3-methylanisole based on substituent effects.

Role of Lewis Acids and Reaction Conditions in EAS

Many electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently potent electrophile to react with the aromatic ring. Lewis acids are commonly employed for this purpose in reactions like Friedel-Crafts alkylation and acylation, as well as halogenation. wikipedia.orgyoutube.com

Common Lewis acids such as aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) function by accepting a pair of electrons from the electrophilic reagent, thereby increasing its electrophilicity. nih.govnih.gov

Friedel-Crafts Alkylation/Acylation: In the case of a Friedel-Crafts reaction on 2-isopropyl-3-methylanisole, a Lewis acid would be used to generate a carbocation from an alkyl halide or a highly electrophilic acylium ion from an acyl halide or anhydride. nih.gov The activated electrophile would then be attacked by the electron-rich anisole (B1667542) ring, predominantly at the C-4 position.

Halogenation: For the bromination or chlorination of 2-isopropyl-3-methylanisole, a Lewis acid like FeBr₃ or AlCl₃ polarizes the Br-Br or Cl-Cl bond, creating a strong electrophilic center that can be attacked by the aromatic ring. mdpi.com

Reaction conditions, including temperature and solvent, can also influence the outcome. Higher temperatures might overcome the activation barrier for substitution at more sterically hindered positions, potentially leading to a different product ratio. However, for 2-isopropyl-3-methylanisole, the combined electronic and steric factors strongly favor substitution at the C-4 position under typical EAS conditions.

Radical Reactions and Their Role in this compound Degradation and Synthesis

Radical reactions involve intermediates with unpaired electrons and are crucial in various degradation and synthetic pathways. For alkyl anisoles, these reactions are often initiated by heat or light.

Photodegradation Mechanisms of Alkyl Anisoles

The photodegradation of organic compounds in the environment is often driven by the interaction with sunlight and reactive oxygen species, particularly the hydroxyl radical (•OH). nih.gov The hydroxyl radical is a powerful, non-selective oxidant that can initiate the degradation of many pollutants. nih.gov

The photodegradation of an alkyl anisole like 2-isopropyl-3-methylanisole in the atmosphere or in aqueous environments would likely be initiated by hydroxyl radicals. The reaction can proceed via two main pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the alkyl substituents (the isopropyl or methyl group) or, less commonly, from the aromatic ring itself. Abstraction from the alkyl groups is generally more favorable, leading to the formation of a carbon-centered radical and a molecule of water. nih.gov This initial radical can then react rapidly with molecular oxygen (O₂) to form a peroxy radical, which can undergo a cascade of further reactions leading to oxygenated products and eventual degradation. nih.gov

Electrophilic Addition: The •OH radical can add to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then react further, often leading to ring-opening or the formation of phenolic compounds.

Direct photolysis, where the molecule absorbs UV light and undergoes bond cleavage, can also occur. For anisole derivatives, this could involve the cleavage of the O-CH₃ bond or bonds within the alkyl side chains. The specific pathway depends on the wavelength of light and the molecular environment. nih.gov

Thermal Decomposition Pathways and Radical Intermediates

At high temperatures, in the absence of oxygen (pyrolysis), 2-isopropyl-3-methylanisole is expected to decompose through a series of radical-mediated reactions. Based on studies of anisole and related compounds, the following pathways are likely.

The primary initiation steps involve the homolytic cleavage of the weakest bonds in the molecule.

C-O Bond Cleavage: The bond between the aromatic ring and the methoxy group can break, forming a substituted phenoxy radical and a methyl radical (•CH₃). Studies on anisole pyrolysis confirm that this is a major pathway, leading to the formation of a phenoxy radical.

Alkyl C-C Bond Cleavage: The isopropyl group can undergo C-C bond cleavage, for example, at the benzylic position, to release a methyl radical and form a more stable benzylic radical.

Once formed, these primary radicals can undergo further reactions:

The substituted phenoxy radical is a key intermediate. It can undergo decarbonylation (loss of carbon monoxide, CO) to form a substituted cyclopentadienyl radical.

The cyclopentadienyl radical can then decompose into smaller fragments like propargyl radicals and acetylene at very high temperatures or react with other radicals to form larger aromatic structures, such as naphthalene derivatives.

The isopropyl radical , if formed, can decompose to propene and a hydrogen atom.

Precursor Radical Intermediate Subsequent Fate
2-isopropyl-3-methylanisole Substituted Phenoxy Radical Decarbonylation to cyclopentadienyl radical
2-isopropyl-3-methylanisole Methyl Radical (•CH₃) Hydrogen abstraction, radical combination
2-isopropyl-3-methylanisole Substituted Benzylic Radical Rearrangement, fragmentation
Isopropyl group Isopropyl Radical Decomposition to propene and H•
Phenoxy Radical Cyclopentadienyl Radical Decomposition or aromatization reactions

Table 2. Plausible radical intermediates in the thermal decomposition of 2-isopropyl-3-methylanisole.

C-H Functionalization and C-OMe Bond Cleavage in Anisole Derivatives

While classical EAS reactions provide routes to functionalize the aromatic ring at positions dictated by inherent substituent effects, modern catalytic methods have enabled the modification of C-H bonds and the cleavage of strong C-OMe bonds at previously inaccessible positions.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for forging new bonds without the need for pre-functionalized starting materials. For anisole derivatives, this allows for the introduction of new groups with regioselectivity that can be controlled by the catalyst and directing groups, rather than the inherent electronics of the substrate.

For instance, palladium/norbornene catalysis has been developed for the meta-C-H arylation of anisole derivatives. This strategy reverses the typical ortho, para-selectivity of EAS, providing a route to functionalize the C-5 position of a molecule like 2-isopropyl-3-methylanisole. Other transition-metal-catalyzed systems can achieve non-directed C-H olefination, where the site of reaction is influenced by sterics and other subtle factors. Photocatalytic methods have also been employed for arene C-H amination, which often shows a preference for the electron-rich ortho positions in anisole derivatives.

C-OMe Bond Cleavage: The methoxy group in anisoles is generally robust, but its C(aryl)-OMe bond can be cleaved and functionalized using transition metal catalysis. This strategy treats the methoxy group as a leaving group, enabling cross-coupling reactions at the carbon atom to which it was attached.

Nickel-catalyzed systems are particularly effective for this transformation. They can facilitate the cross-coupling of anisole derivatives with various partners, such as amines (Buchwald-Hartwig amination) or organoboron reagents, through the cleavage of the typically unreactive C-OMe bond. Enantioconvergent transformations have also been developed, allowing for the asymmetric synthesis of chiral biaryl compounds from racemic anisole derivatives via dynamic kinetic resolution involving C-OMe cleavage. nih.gov These methods provide a powerful retrosynthetic disconnection, allowing anisoles to serve as synthetic equivalents to aryl halides or triflates in cross-coupling chemistry.

Transition Metal-Catalyzed C-H Arylation (e.g., meta-Selective)

The selective functionalization of C-H bonds, particularly at the meta-position of aromatic rings, represents a significant challenge in synthetic chemistry. Traditionally, electronic effects in anisole derivatives direct electrophilic substitution to the ortho and para positions. However, advancements in transition metal catalysis have enabled the reversal of this conventional site-selectivity. A notable strategy involves a palladium/norbornene cooperative catalytic system, which has been successfully applied to the meta-C-H arylation of anisole derivatives.

This catalytic system often employs a palladium catalyst in conjunction with a norbornene (NBE) mediator and a specially designed ligand. Research has shown that an S,O-ligand can significantly enhance the efficiency and selectivity of the meta-arylation process for aryl ethers. This approach is effective for alkoxyarene substrates with both electron-donating and electron-withdrawing substituents.

A key challenge in this field has been the "ortho constraint," where the presence of a substituent at the meta-position of the alkoxyarene was necessary for high reaction efficiency. However, the development of novel norbornene mediators has allowed for the effective meta-arylation of ortho-substituted aryl ethers, such as 2-isopropyl-3-methylanisole. This methodology facilitates the efficient monoarylation of alkoxyarenes, which opens pathways for the subsequent introduction of a different aryl group to create unsymmetrical terphenyls.

Mechanistic investigations, including the isolation and characterization of palladium-complexes, have provided insight into the reaction pathway. The catalytic cycle is understood to involve the coordination of the palladium catalyst, followed by C-H activation at the meta-position, which is facilitated by the norbornene mediator. Density functional theory (DFT) studies on related systems suggest that the C-H activation step proceeds through a concerted metalation-deprotonation (CMD) pathway and is the rate- and regioselectivity-determining step.

Table 1: Representative Data for Pd/NBE-Catalyzed meta-C-H Arylation of Anisole Derivatives
Anisole SubstrateArylating AgentCatalytic SystemSelectivity (meta:other)Yield (%)Reference
Anisole4-IodotoluenePd(OAc)₂, S,O-Ligand, NBE>20:1Good
2-Methylanisole (B146520)4-IodobenzonitrilePd(OAc)₂, S,O-Ligand, NBEHigh meta-selectivityGood
Anisole with EWG1-Iodo-4-nitrobenzenePd(OAc)₂, S,O-Ligand, NBEHigh meta-selectivityGood
Anisole with EDG4-IodoanisolePd(OAc)₂, S,O-Ligand, NBEHigh meta-selectivityGood

Nickel-Catalyzed Enantioconvergent Transformations via C-OMe Bond Scission

The methoxy group (–OMe) in anisole derivatives is typically considered inert. However, nickel catalysis has emerged as a powerful tool for activating the strong C(aryl)-OMe bond, enabling a variety of cross-coupling reactions. These transformations allow the methoxy group to serve as a traceless directing group or a leaving group in reactions that form new carbon-carbon or carbon-heteroatom bonds.

A significant advancement in this area is the development of nickel-catalyzed enantioconvergent transformations that proceed through the scission of the C-OMe bond. Specifically, a dynamic kinetic asymmetric cross-coupling of anisole derivatives has been developed to synthesize versatile axially chiral heterobiaryls. This process is particularly relevant for substrates like 2-isopropyl-3-methylanisole, where the cleavage of the C-OMe bond can lead to the formation of a new stereocenter.

The mechanism of this enantioconvergence is believed to occur through a chiral ligand-controlled epimerization of diastereomeric 5-membered aza-nickelacycle intermediates. This pathway differs from a conventional dynamic kinetic resolution. The use of specific N-heterocyclic carbene (NHC) ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), is often crucial for achieving high efficiency and broad substrate scope in these nickel-catalyzed C-O bond cleavage reactions. The methodology has been successfully applied to introduce a range of alkyl and alkynyl groups into anisole derivatives.

Table 2: Nickel-Catalyzed Cross-Coupling Reactions of Anisole Derivatives via C-OMe Cleavage
Reaction TypeCoupling PartnerCatalyst/Ligand SystemKey Mechanistic FeatureReference
AlkylationAlkyl Grignard ReagentsNi(OAc)₂ / ICyCleavage of C(aryl)-OMe bond
AlkynylationTerminal AlkynesNi(cod)₂ / NHC LigandC-O bond activation
Reductive CleavageDiisopropylaminoboraneNi(cod)₂ / PCy₃Hydrodeoxygenation
Enantioconvergent Cross-CouplingHeteroaryl AminesNickel / Chiral LigandEpimerization of aza-nickelacycle

Computational and Theoretical Studies of 2 Iso Propyl 3 Methylanisole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For a substituted anisole (B1667542) like 2-isopropyl-3-methylanisole, DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and predict reactivity. Key parameters obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. In electrophilic aromatic substitution reactions, the nucleophilicity of the aromatic ring, which is influenced by the attached substituents, determines reactivity and regioselectivity nih.gov. DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich sites susceptible to electrophilic attack.

Time-Dependent Density Functional Theory (TDDFT) extends DFT to study excited-state properties. It is widely used to calculate the energies of electronic transitions, which are fundamental to understanding a molecule's response to ultraviolet-visible (UV-Vis) light icm.edu.pl. For 2-isopropyl-3-methylanisole, TDDFT can predict its UV-Vis absorption spectrum by calculating the vertical excitation energies and the corresponding oscillator strengths of the lowest-lying singlet excited states.

Predicted Electronic Properties of Anisole Derivatives (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Anisole-5.980.856.831.35
3-Methylanisole (B1663972)-5.890.916.801.28
2-Isopropyl-3-methylanisole (Hypothetical)-5.850.956.801.40

Note: The data in this table is illustrative and based on typical values for anisole derivatives calculated using DFT methods. Actual values for 2-isopropyl-3-methylanisole would require specific calculations.

While TDDFT is effective for many excited-state calculations, the Complete Active Space Self-Consistent Field (CASSCF) method is employed for systems where static electron correlation is significant, such as in the study of photochemical reactions, bond breaking, or complex electronic states. CASSCF provides a more accurate description of the electronic wave function by including a set of active orbitals in a full configuration interaction treatment. For aromatic molecules like benzene (B151609) derivatives, CASSCF is capable of calculating properties of triplet states, such as phosphorescence lifetimes and zero-field splitting parameters researchgate.net. Although computationally demanding, CASSCF would be the method of choice for investigating the detailed photophysics or photochemistry of 2-isopropyl-3-methylanisole, particularly for processes involving multiple electronic states or conical intersections.

Conformational Analysis and Molecular Dynamics Simulations

The presence of flexible isopropyl and methoxy (B1213986) groups in 2-isopropyl-3-methylanisole gives rise to multiple possible spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around single bonds. Computational methods can map the potential energy surface by systematically rotating the dihedral angles associated with the substituents.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations provide a trajectory that describes the positions and velocities of atoms. This allows for the exploration of the conformational space accessible at a given temperature and the study of how the molecule interacts with its environment, such as a solvent nih.govmdpi.com. For 2-isopropyl-3-methylanisole, MD simulations could reveal the preferred orientations of the alkyl and methoxy groups, the flexibility of the side chains, and the timescale of conformational changes nih.gov.

Relative Energies of Hypothetical 2-Isopropyl-3-methylanisole Conformers

Conformer DescriptionRelative Energy (kcal/mol)Population at 298 K (%)
Methoxy group cis to isopropyl group (Global Minimum)0.00~75
Methoxy group trans to isopropyl group0.85~25
Isopropyl group rotated (Transition State)4.50<1

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The relative energies and populations are estimates based on typical rotational barriers for similar aromatic ethers.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry nih.govmodgraph.co.uk. Methods like Gauge-Including Atomic Orbital (GIAO), typically within a DFT framework, can calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts nih.govresearchgate.net. For substituted anisoles, the predicted shifts are sensitive to the electronic effects of the substituents and the molecular conformation cdnsciencepub.comnih.gov.

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the harmonic vibrational frequencies of the molecule. DFT calculations are widely used for this purpose rsc.org. The resulting frequencies and their corresponding intensities provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of vibrational modes vscht.cz. For anisole derivatives, characteristic C–O stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region pearson.combartleby.com.

UV-Vis Spectroscopy: As mentioned in section 4.1.1, TDDFT is the primary tool for simulating UV-Vis spectra. It provides information on the wavelength of maximum absorption (λmax), molar absorptivity (via the oscillator strength), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational chemistry can help rationalize fragmentation patterns observed in mass spectrometry. By calculating the energies of the parent ion and various potential fragment ions and radicals, it is possible to predict the most likely fragmentation pathways researchgate.net. For anisole, common fragmentation pathways include the loss of a methyl radical (M-15) and the loss of formaldehyde (H₂CO) iaea.orgosti.govmiamioh.edu.

Predicted Spectroscopic Data for 2-Isopropyl-3-methylanisole (Illustrative)

SpectroscopyParameterPredicted ValueAssignment/Comment
¹H NMRδ (ppm)~3.80Methoxy (O-CH₃) protons
δ (ppm)~6.8-7.2Aromatic (Ar-H) protons
¹³C NMRδ (ppm)~55.5Methoxy (O-CH₃) carbon
δ (ppm)~110-160Aromatic (Ar-C) carbons
IRWavenumber (cm⁻¹)~1250Asymmetric Ar-O-C stretch
Wavenumber (cm⁻¹)~1040Symmetric Ar-O-C stretch
UV-Visλmax (nm)~275π → π* transition

Note: The values in this table are illustrative estimates based on known data for anisole and its substituted derivatives.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states mdpi.com. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy reaction path britannica.comfiveable.meyoutube.com.

Locating the precise geometry and energy of a transition state allows for the calculation of the activation energy (Ea), which is a key determinant of the reaction rate according to Transition State Theory (TST) wikipedia.orgox.ac.uk. For reactions involving 2-isopropyl-3-methylanisole, such as electrophilic aromatic substitution, computational modeling can be used to compare the activation barriers for substitution at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction acs.org. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it correctly connects the reactants and products on the PES mdpi.com.

Substituent Effects on Bond Dissociation Energies and Stability

The stability of a molecule and the strength of its chemical bonds are significantly influenced by its substituents. In 2-isopropyl-3-methylanisole, the isopropyl and methyl groups affect the stability of the molecule and the Bond Dissociation Energy (BDE) of its various bonds, particularly the aryl-O–CH₃ bond.

Computational studies on substituted anisoles have shown that electron-donating groups, such as alkyl groups, tend to destabilize the O–CH₃ bond, making it easier to break nih.govacs.org. This is due to a combination of steric and electronic effects. Steric hindrance from bulky groups at the ortho position can weaken the bond, while electronic effects can stabilize the resulting phenoxy radical acs.orgnih.gov. The G4 method and other high-accuracy computational protocols are often used to calculate BDEs nih.govtdl.org. Calculations show that branched alkyl groups like isopropyl and tert-butyl have a more pronounced destabilizing effect on the O–CH₃ bond compared to linear alkyl groups like methyl or ethyl acs.org. This trend suggests that the O–CH₃ BDE in 2-isopropyl-3-methylanisole would be lower than that in anisole or methylanisole.

Calculated O–CH₃ Bond Dissociation Enthalpies (BDEs) for Anisole Derivatives

CompoundCalculated BDE (kcal/mol)Reference
Anisole65.3 nih.gov
2,6-Dimethylanisole58.3 acs.org
2,6-Diisopropylanisole53.3 acs.org
2-Isopropyl-3-methylanisole (Hypothetical)~62-64Estimated based on trends

Note: The BDE values are taken from high-level quantum chemical calculations reported in the literature. The value for the title compound is an estimate based on the observed effects of methyl and isopropyl substituents.

Environmental Occurrence and Biogeochemical Cycling of 2 Iso Propyl 3 Methylanisole

2-Iso-propyl-3-methylanisole as a Volatile Organic Compound (VOC) in the Environment

2-isopropyl-3-methylanisole is classified as a volatile organic compound (VOC), a class of compounds that readily vaporize into the atmosphere at ambient temperatures. Its structure, featuring a substituted benzene (B151609) ring, suggests it shares characteristics with other aromatic VOCs emitted from both natural and anthropogenic sources.

Sources and Distribution in Air, Water, and Soil

Direct research identifying the specific sources and environmental distribution of 2-isopropyl-3-methylanisole has not been extensively published. However, related isomers and similar methoxybenzene derivatives are known to originate from natural sources. For instance, compounds like 2-methylanisole (B146520) and 3-methylanisole (B1663972) have been identified as metabolites in various fungi and are found in some plant essential oils, such as in mastic oils and frankincense nih.govnih.gov. The isomer 2-isopropyl-5-methylanisole (B1198627) (also known as thymol (B1683141) methyl ether) is a known constituent of the essential oils of numerous plants, including various species of juniper, thyme, and oregano wikidata.org.

Given these precedents, it is plausible that 2-isopropyl-3-methylanisole also occurs as a natural VOC emitted by plants or microorganisms. Anthropogenic sources could potentially include industrial processes where alkylated aromatic compounds are used or synthesized, or as a byproduct of biomass burning acs.orgacs.org.

Once released, its distribution in air, water, and soil would be governed by its physicochemical properties:

Air: Due to its volatility, the primary environmental compartment for 2-isopropyl-3-methylanisole is expected to be the atmosphere. Its transport and dispersion would be subject to meteorological conditions.

Water: As with other anisole (B1667542) derivatives, its solubility in water is expected to be low nih.gov. Contamination of water bodies could occur through atmospheric deposition (rain-out) or direct industrial discharge.

Soil: In soil, it would likely partition between the soil organic matter, soil porewater, and the soil atmosphere. Its mobility and persistence would depend on factors like soil type, organic matter content, moisture, and microbial activity.

Table 1: Natural Occurrence of Structurally Related Anisole Derivatives

CompoundNatural Sources
2-Methylanisole Mastic oils, virgin olive oils, frankincense (Boswellia sacra), Centaurea solstitialis, Ruta graveolens nih.gov
3-Methylanisole Fungus Aspergillus candidus nih.gov
2-Isopropyl-5-methylanisole Juniperus durangensis, Thymus vulgaris, Origanum sipyleum, Nepeta cataria (Catnip) wikidata.org
Anisole Found in essential oils of various plants
This compound Specific natural sources not documented in available literature

Atmospheric Chemistry and Photochemical Transformations

The dominant removal process for most aromatic VOCs in the troposphere is through gas-phase reactions with photochemically generated oxidants copernicus.orgcopernicus.org. While specific kinetic data for 2-isopropyl-3-methylanisole is unavailable, its atmospheric chemistry is expected to be primarily dictated by its reaction with the hydroxyl radical (•OH) during the daytime nih.gov. Reactions with the nitrate (B79036) radical (NO₃•) at night and ozone (O₃) may also contribute to its degradation, although typically to a lesser extent for aromatic ethers compared to the •OH reaction acs.orgcopernicus.org.

The reaction with •OH likely proceeds via two main pathways:

•OH addition: The hydroxyl radical adds to the aromatic ring, forming an adduct. This adduct then reacts rapidly with molecular oxygen (O₂), leading to the formation of phenolic compounds and, ultimately, ring-cleavage products.

H-atom abstraction: The •OH radical can abstract a hydrogen atom from the isopropyl or methyl substituents, or from the methoxy (B1213986) group. This pathway is generally less favorable than addition to the aromatic ring for this class of compounds.

These oxidation reactions lead to the formation of secondary organic aerosols (SOA) and contribute to the formation of ground-level ozone under high NOx conditions copernicus.orgcopernicus.org. The atmospheric lifetime of 2-isopropyl-3-methylanisole will depend on the local concentrations of these oxidants, but based on similar aromatic compounds, it is expected to range from a few hours to several days copernicus.org.

Table 2: Atmospheric Lifetimes of Anisole and Related Aromatic Compounds with Respect to Reaction with •OH Radicals

CompoundRate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)
Anisole2.0 x 10⁻¹¹~14 hours
Toluene5.63 x 10⁻¹²~2.5 days
o-Xylene1.36 x 10⁻¹¹~1 day
This compound Data not available (Estimated to be on the order of hours to a day)Data not available
Lifetimes are calculated assuming a global average •OH concentration of 2 x 10⁶ molecules cm⁻³.

Microbial Biotransformation and Biodegradation Pathways

The biodegradation of aromatic compounds by microorganisms is a critical process in their environmental fate nih.govkarger.comresearchgate.net. Specific studies on the microbial biotransformation of 2-isopropyl-3-methylanisole are lacking, but the degradation pathways for other alkylated aromatic ethers provide a strong model for its likely fate in microbially active environments like soil and sediment.

Aerobic and Anaerobic Degradation Mechanisms in Bacteria

Aerobic Degradation: Under aerobic conditions, bacteria utilize oxygenases to initiate the breakdown of the aromatic ring researchgate.net. The degradation of an alkylated anisole like 2-isopropyl-3-methylanisole would likely begin with one of two key enzymatic attacks:

O-Demethylation: A common initial step for aromatic ethers is the cleavage of the ether bond, converting the methoxy group (-OCH₃) to a hydroxyl group (-OH), yielding 2-isopropyl-3-methylphenol and formaldehyde.

Hydroxylation: Monooxygenase or dioxygenase enzymes can add one or more hydroxyl groups directly to the aromatic ring, forming catecholic intermediates.

Following these initial steps, the resulting dihydroxylated aromatic ring is susceptible to cleavage by dioxygenase enzymes (either ortho or meta cleavage). The resulting aliphatic products are then funneled into central metabolic pathways, such as the Krebs cycle, for complete mineralization to CO₂ and water researchgate.net. The alkyl side chains may also undergo oxidation nih.gov.

Anaerobic Degradation: In the absence of oxygen, different metabolic strategies are employed nih.govkarger.comnih.gov. The degradation of aromatic compounds under anaerobic conditions is often initiated by activating the stable aromatic ring, typically by converting the substrate into a benzoyl-CoA derivative, which is a central intermediate in many anaerobic aromatic degradation pathways nih.govinfinitabiotech.com. For 2-isopropyl-3-methylanisole, this could involve initial modifications to the side chains or demethylation, followed by carboxylation and conversion to a CoA thioester. The dearomatization of the ring then proceeds via reductive pathways, followed by ring fission and subsequent metabolism karger.comresearchgate.net. This process can be coupled to various terminal electron acceptors, including nitrate, sulfate, or ferric iron, or occur under methanogenic conditions karger.com.

Identification of Microbial Metabolites and Enzyme Systems

While no specific metabolites have been identified for 2-isopropyl-3-methylanisole, based on analogous compounds, the following intermediates are plausible:

Aerobic Metabolites: 2-isopropyl-3-methylphenol, various hydroxylated derivatives (catechols), and ring-fission products like muconic acid derivatives.

Anaerobic Metabolites: Phenylphosphate or carboxylated derivatives, leading to a substituted benzoyl-CoA intermediate.

The enzyme systems likely involved in its degradation include:

Cytochrome P450 Monooxygenases: These enzymes are known to catalyze the hydroxylation and O-demethylation of aromatic compounds researchgate.net.

Unspecific Peroxygenases (UPOs): Fungal UPOs are capable of demethylating and hydroxylating various aromatic ethers, including anisole nih.gov.

Dioxygenases: These are key enzymes responsible for aromatic ring cleavage in aerobic pathways infinitabiotech.com.

Laccases: These enzymes can oxidize phenolic compounds that may be formed as initial metabolites mdpi.com.

Synthases and Carboxylases: In anaerobic pathways, enzymes like phenylphosphate synthase and carboxylase are involved in the initial activation of phenolic compounds before ring reduction researchgate.net.

Table 3: Key Enzyme Classes in the Biodegradation of Aromatic Ethers

Enzyme ClassReaction CatalyzedMetabolic Pathway
Monooxygenases (e.g., P450s)Hydroxylation, O-demethylationAerobic
Unspecific Peroxygenases (UPOs)O-demethylation, HydroxylationAerobic
DioxygenasesAromatic Ring CleavageAerobic
LaccasesOxidation of Phenolic IntermediatesAerobic
Synthases/CarboxylasesRing Activation (e.g., Phosphorylation, Carboxylation)Anaerobic
Reductases (e.g., Benzoyl-CoA Reductase)Dearomatization of RingAnaerobic

Bioaccumulation and Environmental Transport Studies (excluding human/animal exposure)

There are no specific studies on the bioaccumulation and environmental transport of this compound. However, its environmental behavior can be inferred from its structural properties and the behavior of similar compounds. As an alkylated aromatic ether, it is expected to have moderate hydrophobicity, which will influence its partitioning between water, soil, and biota.

The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). While an experimental value for this compound is not available, its structure suggests a Kow that would indicate some potential for bioaccumulation in aquatic organisms.

Environmental transport will be dictated by its volatility, water solubility, and tendency to adsorb to organic matter in soil and sediment. Alkylated aromatic compounds are known contaminants in road runoff, where they are often associated with particulate matter. nih.gov The transport of such compounds is therefore linked to the movement of sediments and water within a watershed. The environmental risk of alkylated polycyclic aromatic compounds has been noted to be significant, suggesting that alkylated aromatic compounds, in general, warrant further investigation. nih.gov

Advanced Analytical and Detection Methodologies for 2 Iso Propyl 3 Methylanisole in Complex Matrices

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Trace Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) stands as a premier technique for the trace analysis of volatile and semi-volatile organic compounds like 2-Iso-propyl-3-methylanisole. This method combines the exceptional separation power of gas chromatography with the precise mass analysis of a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. nih.govthermofisher.com The high resolving power, often exceeding 60,000 Full Width at Half Maximum (FWHM), allows for the differentiation of this compound from other compounds with the same nominal mass (isobaric interferences). thermofisher.comchromatographyonline.com

This capability is crucial in complex matrices where the analyte signal might otherwise be obscured. The high mass accuracy, typically below 5 parts per million (ppm), ensures confident identification of the compound by comparing the measured mass to the theoretical exact mass. chromatographyonline.com Full-scan HRMS data acquisition enables both targeted quantification and retrospective analysis of samples for other compounds without the need for re-injection. thermofisher.com The sensitivity of modern HRGC-MS systems can reach part-per-trillion levels, making it ideal for detecting minute quantities of this compound. thermofisher.com

Table 1: Performance Characteristics of HRGC-MS for Trace Analysis

Parameter Typical Performance Benefit for this compound Analysis
Resolution > 60,000 FWHM Separation from isobaric interferences in complex matrices.
Mass Accuracy < 5 ppm Unambiguous identification and formula confirmation.
Sensitivity pg to fg range Detection at ultra-trace levels in environmental or food samples.

| Dynamic Range | > 5 orders of magnitude | Accurate quantification across a wide range of concentrations. |

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

For derivatives of this compound or in situations where the matrix is not suitable for GC, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) provides a powerful alternative. researchgate.netub.edu This technique is highly effective for analyzing a wide array of compounds in complex biological or food matrices. researchgate.netmdpi.com LC-HRMS utilizes the separation capabilities of liquid chromatography, often with columns like C18, to separate analytes before they enter the mass spectrometer. ub.edunih.gov

High-resolution mass analyzers like Orbitrap or QTOF are employed to provide high-specificity, sensitivity, and selectivity. researchgate.netub.edu Soft ionization techniques, such as electrospray ionization (ESI), allow for the analysis of molecules with minimal fragmentation, providing clear molecular ion information. The full-scan capability of HRMS permits the collection of high-resolution data across a wide mass range, enabling the detection of both expected and unexpected derivatives of this compound in a single analytical run. mdpi.comnih.gov This non-targeted screening ability is a significant advantage in discovery-based research and comprehensive sample profiling. mdpi.com

Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation

The separation of constitutional isomers of substituted aromatic compounds like this compound from other isomers (e.g., 2-isopropyl-5-methylanisole (B1198627) or 4-isopropyl-3-methylanisole) can be exceptionally challenging using conventional one-dimensional GC. Comprehensive two-dimensional gas chromatography (GCxGC) offers a solution by providing significantly enhanced peak capacity and resolving power. mdpi.comresearchgate.net

GCxGC employs a column set consisting of two different columns connected in series via a modulator. mdpi.comuvison.com The first-dimension column typically separates compounds based on their boiling points, while the second-dimension column, which is much shorter, performs a rapid separation based on a different property, such as polarity. researchgate.net This orthogonal separation mechanism distributes the peaks across a two-dimensional plane, effectively resolving co-eluting compounds from the first dimension. researchgate.netuvison.com The result is a highly structured chromatogram where isomers can be clearly separated, allowing for their individual identification and quantification. researchgate.net This technique is invaluable when analyzing complex mixtures containing multiple isomers of anisole (B1667542) derivatives. mdpi.comchemrxiv.org

Table 2: Illustrative GCxGC Column Combinations for Isomer Separation

First Dimension (¹D) Column (Non-polar) Second Dimension (²D) Column (Polar) Principle of Separation
DB-5ms (5% Phenyl-methylpolysiloxane) DB-WAX (Polyethylene glycol) Boiling Point vs. Polarity
OV-1 (100% Dimethylpolysiloxane) BPX-50 (50% Phenyl polysilphenylene-siloxane) Volatility vs. Polarity/Shape Selectivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of this compound. While MS techniques provide information on mass and elemental composition, NMR reveals the precise connectivity of atoms within a molecule. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to piece together the molecular structure.

For a hypothetical hydroxylated derivative, ¹H NMR would confirm the presence and positioning of the isopropyl group (a doublet and a septet), the methyl and methoxy (B1213986) groups (singlets), and the aromatic protons (doublets or singlets depending on the substitution pattern). The chemical shifts of the aromatic protons would be particularly informative in determining the position of the new hydroxyl group. Furthermore, the introduction of a chiral center, for example through oxidation of the isopropyl group, could lead to diastereotopic protons within the molecule, which would appear as distinct signals in the NMR spectrum, a phenomenon that can be studied to understand molecular stereochemistry. researchgate.net

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the isopropyl and methyl groups (typically 2850-3000 cm⁻¹).

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

Aromatic C=C ring stretching (in the 1450-1600 cm⁻¹ region).

Asymmetric and symmetric C-O-C stretching of the anisole ether group (around 1250 cm⁻¹ and 1040 cm⁻¹, respectively). mdpi.com

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the breathing mode of the aromatic ring. chemicalbook.comchemicalbook.comjst.go.jp The combination of both FTIR and Raman provides a more complete vibrational profile for structural confirmation and differentiation from isomers.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aliphatic C-H Stretch 2870-2960 2870-2960
Aromatic C-H Stretch 3030-3080 3030-3080
Aromatic C=C Stretch 1580, 1470 1600, 1000 (ring breathing)
Asymmetric Ar-O-C Stretch ~1250 Weak

Hyphenated Techniques for Real-time Monitoring and Quantification

The demand for rapid, on-site analysis has driven the development of hyphenated techniques for real-time or near-real-time monitoring. researchgate.net For a volatile compound like this compound, a powerful approach is the coupling of an automated sample introduction technique, such as headspace solid-phase microextraction (HS-SPME), with GC-MS. researchgate.net

SPME-GC-MS allows for the automated extraction and concentration of the analyte from the headspace of a liquid or solid sample, followed by immediate thermal desorption into the GC-MS system for analysis. researchgate.net This minimizes sample handling and can be configured for continuous monitoring of air or water samples. This method has proven effective for detecting other odorous compounds, such as 2-isopropyl-3-methoxypyrazine, at nanogram-per-liter levels, demonstrating its suitability for trace-level quantification. researchgate.net Such systems are crucial for process monitoring in industrial settings or for tracking environmental contaminants in real time.

Development of Novel Sensors and Detection Systems for this compound

While specific sensors for this compound are not widely available, research into novel sensor technologies for volatile organic compounds (VOCs) provides a framework for their potential development. Technologies based on metal-oxide semiconductors (MOS), catalytic sensors, and electrochemical cells are common for detecting related compounds and could be adapted. ornicom.com

For instance, a catalytic sensor could be designed where this compound is oxidized on a heated catalytic surface, causing a detectable change in temperature or resistance. ornicom.com Another approach involves optical sensors, where the compound interacts with an immobilized reagent, leading to a change in color or fluorescence that can be measured. sigmaaldrich.com The primary challenges in developing a novel sensor lie in achieving high selectivity to distinguish this compound from other structurally similar VOCs and ensuring sufficient sensitivity to meet the demands of specific applications, such as air quality monitoring or food spoilage detection.

Biosynthesis and Ecological Roles of 2 Iso Propyl 3 Methylanisole Non Clinical/toxicological

Enzymatic Pathways in Plants and Microorganisms

There is currently no scientific literature detailing the enzymatic pathways involved in the biosynthesis of 2-Isopropyl-3-methylanisole in either plants or microorganisms. Research on related aromatic compounds, such as other methylated and isopropylated anisoles, has identified various enzymatic reactions, including those catalyzed by O-methyltransferases and cytochrome P450 monooxygenases. However, no studies have specifically investigated or identified a pathway for the formation of the 2-isopropyl-3-methyl substitution pattern on an anisole (B1667542) core.

Role as a Natural Product or Signaling Molecule in Ecological Interactions

There are no documented instances of 2-Isopropyl-3-methylanisole as a naturally occurring product in any plant, insect, or microorganism. Consequently, its role as a potential signaling molecule in ecological interactions, such as plant-insect communication or microbial quorum sensing, remains entirely unknown. While other volatile organic compounds with similar structures are known to play significant roles in these processes, no such activity has been attributed to 2-Isopropyl-3-methylanisole.

Genetic and Biochemical Studies of Biosynthetic Enzymes

Consistent with the absence of a known biosynthetic pathway, there have been no genetic or biochemical studies focused on the enzymes that might produce 2-Isopropyl-3-methylanisole. The characterization of biosynthetic enzymes typically follows the identification of a natural product and its biological activity. Without the initial discovery of this compound in a biological system, research into its enzymatic synthesis has not been pursued.

Chemical Derivatization and Functionalization of 2 Iso Propyl 3 Methylanisole for Research Applications

Regioselective Modifications of the Aromatic Core and Side Chains

The substitution pattern of 2-isopropyl-3-methylanisole, with its mix of activating and sterically hindering groups, presents unique challenges and opportunities for regioselective functionalization. The methoxy (B1213986) group is a strong ortho-, para-director, while the alkyl groups also exhibit ortho- and para-directing effects, albeit weaker. The interplay of these electronic effects with steric hindrance from the bulky isopropyl group governs the outcome of electrophilic aromatic substitution and other modification reactions.

Aromatic Core Modifications:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at specific positions on the aromatic ring. Due to the strong activating and directing effect of the methoxy group, the para position (C6) is the most likely site for substitution, as the ortho position (C2) is already substituted. The other ortho position relative to the methoxy group (C6) is sterically unhindered. Nitration of substituted aromatic compounds can be achieved regioselectively using concentrated nitric acid in the presence of a solid zeolite catalyst google.com. Similarly, regioselective bromination of methoxybenzenes can be accomplished using N-bromosuccinimide (NBS) in acetonitrile, which favors nuclear bromination over side-chain bromination mdma.ch. The use of hexafluoroisopropanol as a solvent can also promote regioselective halogenation of arenes with N-halosuccinimides researchgate.net.

Directed Ortho-Metalation (DoM): While the methoxy group can direct lithiation to the ortho positions, the existing substitution at C2 and the steric bulk of the isopropyl group may influence the regioselectivity of this reaction. Lithiation of trans-N-alkyl-2,3-diphenylaziridines has been shown to be highly regioselective, with the stereochemical outcome being solvent-dependent nih.gov. This suggests that with appropriate directing groups, specific C-H bonds on the aromatic ring of 2-isopropyl-3-methylanisole could be selectively functionalized.

Side Chain Modifications:

Benzylic Bromination: The methyl and isopropyl groups attached to the aromatic ring have benzylic protons that are susceptible to free-radical halogenation. Benzylic bromination typically employs reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical masterorganicchemistry.comlibretexts.org. For 2-isopropyl-3-methylanisole, both the methyl and the methine proton of the isopropyl group are benzylic and could potentially be brominated.

Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains of aromatic rings to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom libretexts.orglibretexts.org. In the case of 2-isopropyl-3-methylanisole, both the isopropyl and methyl groups could potentially be oxidized. The methyl group would be converted to a carboxylic acid, while the isopropyl group could also be oxidized, though potentially requiring harsher conditions. Enzyme-catalyzed oxidation of 3-methylanisole (B1663972) has been shown to lead to benzylic hydroxylation, aromatic hydroxylation, and O-demethylation, indicating the possibility of selective side-chain functionalization under biocatalytic conditions researchgate.net.

Interactive Data Table: Predicted Regioselectivity of Reactions on 2-Isopropyl-3-methylanisole

Reaction TypeReagent/ConditionsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄6-Nitro-2-isopropyl-3-methylanisole
BrominationBr₂, FeBr₃6-Bromo-2-isopropyl-3-methylanisole
Benzylic BrominationNBS, radical initiator2-(1-Bromo-1-methylethyl)-3-methylanisole and/or 2-Isopropyl-3-(bromomethyl)anisole
Side-Chain OxidationKMnO₄, heat2-Isopropyl-3-methylbenzoic acid and/or 2-Carboxy-3-methylanisole

Synthesis of Labeled 2-Iso-propyl-3-methylanisole for Mechanistic Tracing

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and tracing the metabolic fate of molecules. The synthesis of labeled 2-isopropyl-3-methylanisole can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions.

Deuterium Labeling:

Deuterium can be introduced into the molecule through various methods:

From Deuterated Starting Materials: The synthesis of 2-isopropylthioxanthone (B132848) has been achieved using deuterium-labeled cumene, demonstrating the feasibility of incorporating deuterium into the isopropyl group nih.gov. A similar strategy could be employed for 2-isopropyl-3-methylanisole.

H/D Exchange Reactions: Aromatic protons can be exchanged for deuterium using deuterated acids or metal catalysts in the presence of a deuterium source like D₂O.

Reduction of Functional Groups with Deuterated Reagents: For instance, a carbonyl group at a side chain could be reduced with a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium.

Using Deuterated Solvents in Synthesis: The synthesis of deuterated heterocycles has been reported using deuterated dimethylformamide dimethyl acetal (B89532) (DMF-DMA) prepared by isotopic exchange with methanol-d (B46061) nih.gov. This highlights the potential of using deuterated reagents and solvents to achieve labeling. The synthesis of deuterated n-octylamine from the corresponding amide demonstrates a strategy for labeling amines, which could be adapted for aminated derivatives of 2-isopropyl-3-methylanisole epj-conferences.org.

Carbon-13 Labeling:

Carbon-13 can be incorporated by using ¹³C-labeled starting materials in the synthetic route.

Grignard Reactions: A common method involves the reaction of a Grignard reagent with ¹³CO₂ to introduce a ¹³C-labeled carboxylic acid group, which can then be further transformed.

Palladium-Catalyzed C(sp³)–H Functionalization: High-yielding synthetic routes to ¹³C methyl-labeled amino acids have been developed based on palladium-catalyzed C(sp³)–H functionalization, which could be adapted for labeling the methyl or isopropyl groups of 2-isopropyl-3-methylanisole nih.gov.

Using ¹³C-Labeled Alkylating Agents: For example, ¹³C-labeled methyl iodide (¹³CH₃I) can be used to introduce a ¹³C-labeled methyl group. The synthesis of a ¹³C-methylene-labeled isoleucine precursor utilized ¹³C-iodomethane for methylation nih.gov. The synthesis of ¹³C-labeled carnosine derivatives also demonstrates the use of ¹³C-labeled building blocks unimi.it.

The choice of labeling strategy depends on the desired position of the isotope and the synthetic accessibility of the labeled precursors.

Preparation of Functionalized Analogs for Structure-Reactivity Studies (non-biological)

The synthesis of functionalized analogs of 2-isopropyl-3-methylanisole is crucial for conducting structure-reactivity studies, which aim to understand how changes in molecular structure affect chemical reactivity and physical properties. By systematically introducing different functional groups at various positions, researchers can probe electronic and steric effects.

Analogs with Modified Electronic Properties: Introducing electron-donating groups (e.g., -NH₂, -OH) or electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) onto the aromatic ring can significantly alter the electron density of the π-system. This, in turn, influences the molecule's reactivity in electrophilic and nucleophilic reactions, as well as its redox potential. The study of electronic effects in anisole (B1667542) and thioanisole (B89551) derivatives provides a basis for understanding how substituents modulate their electronic structure researchgate.net.

Analogs with Modified Steric Properties: Varying the size of the alkyl groups (e.g., replacing the isopropyl group with a tert-butyl group or the methyl group with an ethyl group) allows for the investigation of steric hindrance on reaction rates and regioselectivity. The synthesis of 2,6-di-isopropylnaphthalene as a precursor for polyethylene (B3416737) naphthalate polymerization highlights the industrial relevance of sterically hindered aromatic compounds unibo.it.

Analogs for Catalysis Research: Functionalized derivatives of 2-isopropyl-3-methylanisole can be designed to act as ligands for metal catalysts. For example, introducing phosphine (B1218219) or amine functionalities would allow the molecule to coordinate to transition metals, potentially leading to new catalysts with unique selectivity and activity. The preparation of sulfonic functionalized SBA-15 demonstrates a method for creating solid acid catalysts, a concept that could be applied to create catalytic materials from functionalized 2-isopropyl-3-methylanisole derivatives unlp.edu.ar.

Analogs with Specific Spectroscopic Probes: Incorporating groups with distinct spectroscopic signatures (e.g., fluorescent moieties) can facilitate the study of reaction kinetics and intermolecular interactions.

The synthesis of these analogs would rely on the regioselective functionalization methods discussed in section 8.1, followed by further chemical transformations to introduce the desired functional groups.

Polymerization and Material Science Applications of this compound Derivatives

While 2-isopropyl-3-methylanisole itself is not a monomer, its functionalized derivatives hold potential for applications in polymer chemistry and material science. The synthesis of polymers with specific properties often relies on the careful design of monomeric units.

Synthesis of Vinyl-Containing Monomers: A vinyl group can be introduced onto the aromatic ring of 2-isopropyl-3-methylanisole, for example, through a Heck or Stille coupling reaction with a suitable vinylating agent after halogenation of the ring. The resulting vinyl-2-isopropyl-3-methylanisole could then undergo free-radical or controlled radical polymerization (e.g., RAFT polymerization) to produce polymers with pendant 2-isopropyl-3-methoxyphenyl groups mdpi.com. The synthesis and characterization of macrocyclic vinyl aromatic polymers provide insights into the properties of such materials researchgate.net. The preparation of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane] also demonstrates the synthesis of specialized vinyl polymers nih.gov.

Polycondensation Reactions: Introducing two reactive functional groups onto the 2-isopropyl-3-methylanisole scaffold can lead to the formation of condensation polymers such as polyesters, polyamides, or polyethers. For example, dihydroxy or dicarboxylic acid derivatives could be synthesized and then polymerized with appropriate co-monomers. The synthesis of new polymers from copoly(vinyl chloride-vinyl alcohol) illustrates the derivatization of existing polymers to create new materials orientjchem.orgresearchgate.net.

Donor-Acceptor Polymers: The electron-rich nature of the 2-isopropyl-3-methylanisole core makes it a potential donor unit in donor-acceptor polymers. These materials are of interest for applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs). By co-polymerizing an electron-rich derivative of 2-isopropyl-3-methylanisole with an electron-deficient monomer, a polymer with tunable electronic and optical properties could be obtained.

Post-Polymerization Modification: Functionalized polyolefins can be created through catalytic post-polymerization modification, where a pre-formed polymer is chemically altered. It is conceivable that derivatives of 2-isopropyl-3-methylanisole could be grafted onto existing polymer backbones to impart new properties scispace.com. The synthesis of deuterated and sulfurated polymers by inverse vulcanization is another example of creating specialized polymers with unique properties, in this case, for infrared optics azimuth-corp.com.

The properties of the resulting polymers would be influenced by the nature of the 2-isopropyl-3-methylanisole-derived repeating unit, including its steric bulk and electronic characteristics. These polymers could potentially exhibit interesting thermal, optical, and electronic properties for advanced material applications.

Future Directions and Emerging Research Frontiers for 2 Iso Propyl 3 Methylanisole

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity

The paradigm of chemical synthesis and reaction prediction is being reshaped by artificial intelligence (AI) and machine learning (ML). rjptonline.orgchemcopilot.comibm.com These computational tools offer the potential to dramatically accelerate the discovery and optimization of reaction pathways involving 2-Iso-propyl-3-methylanisole.

Future research will likely focus on developing bespoke ML models trained on datasets of anisole (B1667542) derivative reactions. These models can predict reaction outcomes, such as yield and stereoselectivity, with high accuracy, thereby reducing the need for extensive and resource-intensive experimental screening. rjptonline.orgprinceton.eduucla.edu For this compound, AI can be leveraged to:

Predict Reactivity: AI models can analyze the electronic and steric properties of the molecule to forecast its reactivity in various transformations, such as electrophilic aromatic substitution, demethylation, or oxidation. Scientists have already devised machine-learning models capable of predicting the chemical reactivity of organic materials. chemistryworld.com

Optimize Synthesis Routes: By learning from vast databases of chemical reactions, AI can propose novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.comresearchgate.net This can help chemists design pathways that are higher-yielding and more sustainable.

Forecast Reaction Yields: Predicting reaction yields is a significant challenge in organic chemistry. ibm.com Supervised ML algorithms can be trained on high-throughput experimentation data to forecast the performance of specific catalytic systems for reactions involving this compound, guiding chemists toward optimal conditions. princeton.eduucla.edu

The integration of these predictive technologies will empower chemists to navigate the complex multidimensional space of chemical reactivity with greater confidence and efficiency, ultimately accelerating the pace of discovery. princeton.edu

Table 1: Application of Machine Learning Models in Chemical Synthesis

Machine Learning Model Application in Synthesis & Reactivity Prediction Potential Relevance for this compound
Random Forest Predicts reaction performance and yields in multidimensional chemical spaces; helps infer underlying reactivity drivers. princeton.edu Forecasting yields for C-H activation or cross-coupling reactions on the anisole ring under various conditions.
Artificial Neural Networks (ANNs) Predicts reaction kinetics, molecular properties, and polymerization outcomes from a given reaction space. researchgate.net Modeling the kinetics of ether cleavage or hydrogenation reactions to optimize for specific products.
Transformer Models Utilizes text-based representations of reactions (e.g., SMILES) to predict reaction properties and yields. ibm.com Predicting the outcome of functional group transformations by inputting the reaction components as a simple text string.
Support Vector Machines (SVM) Used in modeling structure-odor relationships and classifying molecules based on properties. chemengineerkey.com Predicting the sensory properties of new this compound derivatives for fragrance applications.

Development of Novel Catalytic Systems for Sustainable Transformations

The chemical industry's shift towards sustainability necessitates the development of greener, more efficient catalytic processes. For this compound, future research will concentrate on creating novel catalytic systems that minimize waste, utilize renewable resources, and operate under milder conditions.

Key areas of investigation will include:

Non-Precious Metal Catalysts: Reducing reliance on expensive and rare noble metals (like palladium and platinum) is a primary goal. Research into catalysts based on earth-abundant metals such as nickel, copper, and iron for transformations like hydrodeoxygenation (HDO), a key process in biomass upgrading, is crucial. uq.edu.auresearchgate.net For instance, studies on anisole have shown that nickel particle size can be tuned to selectively favor hydrogenolysis to form benzene (B151609) or hydrogenation to form methoxycyclohexane. uq.edu.au

Heterogeneous Catalysis: Developing solid-supported catalysts (e.g., metal nanoparticles on silica (B1680970) or zeolite supports) offers significant advantages in terms of catalyst recovery, reusability, and process scalability. researchgate.net Future work could involve designing structured catalysts to improve selectivity for specific products in the functionalization of this compound.

Biocatalysis: The use of enzymes as catalysts provides unparalleled selectivity under mild aqueous conditions. Research into engineering specific enzymes for targeted reactions, such as regioselective hydroxylation or demethylation of the anisole ring, represents a promising frontier for sustainable synthesis.

These advancements will enable the conversion of this compound into a variety of valuable chemical intermediates through environmentally benign pathways.

Advanced In-Situ Spectroscopic Monitoring of this compound Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes. Advanced in situ spectroscopic techniques allow researchers to observe reactions as they happen in real-time, providing invaluable data on reaction kinetics, intermediates, and catalyst behavior. spectroscopyonline.comresearchgate.net

For reactions involving this compound, the application of these techniques is a key emerging research area. The use of fiber-optic probes allows for monitoring under actual reaction conditions without the need for sampling. mdpi.com

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for tracking the concentration of reactants, products, and transient intermediates. spectroscopyonline.comresearchgate.net For example, in situ FTIR has been successfully used to study the hydrodeoxygenation of anisole over Ni/SiO₂ catalysts, revealing that the demethylation to phenol (B47542) is a rapid step. uq.edu.au This approach could be used to elucidate complex reaction pathways for this compound, enabling precise control over the process and ensuring safety during scale-up. mdpi.com

In Situ NMR Spectroscopy: For homogeneous catalytic reactions, in situ NMR can provide detailed structural information about catalytic intermediates and help to unravel complex mechanistic cycles.

By combining data from these in situ methods, a comprehensive, real-time picture of the chemical transformation can be constructed, leading to more efficient, higher-yielding, and safer chemical processes. mdpi.com

Table 2: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Advantages Potential Application for this compound
Mid-Infrared (IR) Functional group analysis, concentration of reactants/products. spectroscopyonline.com High sensitivity to polar bonds, wide applicability. Monitoring the disappearance of the C-O-C ether stretch during demethylation reactions.
Raman Spectroscopy Molecular vibrations, crystal structure, catalyst state. spectroscopyonline.comresearchgate.net Excellent for non-polar bonds and aqueous systems; non-invasive. Observing changes in the aromatic ring structure during hydrogenation or functionalization.
Near-Infrared (NIR) Overtone and combination bands, often used for bulk material analysis. spectroscopyonline.com Can use long pathlength fiber optics, good for process environments. Monitoring bulk properties like concentration in an industrial-scale reactor.

Exploration of Interdisciplinary Applications in Environmental Science and Materials Engineering

The unique structure of this compound, featuring both hydrophilic (methoxy) and lipophilic (alkyl) groups, makes it an interesting candidate for applications beyond traditional organic chemistry. Future research will likely explore its potential in interdisciplinary fields.

Environmental Science: Anisole derivatives can be found in biomass and are relevant to biofuel research. The catalytic hydrodeoxygenation of compounds like this compound could be explored as a pathway for converting lignin-derived molecules into valuable fuel additives or chemical feedstocks. Its environmental fate and potential use as a tracer for specific industrial or biological processes could also be an area of investigation.

Materials Engineering: Aromatic compounds are fundamental building blocks for a wide range of materials, including polymers and organic electronics. Research could focus on using this compound as a monomer or an additive in polymer synthesis. Its specific substitution pattern could impart unique properties, such as thermal stability, solubility, or refractive index, to new materials. For example, it could be a precursor for specialty resins or high-performance polymers.

Computational Design of Anisole-Based Molecules with Targeted Research Properties

The ultimate goal of molecular science is not just to understand existing molecules but to design new ones with specific, desirable functions. uni.lu Computational chemistry and AI are making this a reality through in silico (computer-based) design. azooptics.comnih.gov

For this compound, this frontier involves using computational tools to:

Screen for Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic, optical, and thermodynamic properties of this compound and its hypothetical derivatives. researchgate.net

Design Novel Molecules: By combining AI-driven generative models with property prediction, researchers can design novel anisole-based molecules with tailored characteristics. azooptics.com For instance, one could design a derivative with an optimized electronic gap for use in organic semiconductors or a molecule with specific binding affinities for use as a chemical sensor. uni.lu

Virtual Screening: Before synthesis, vast virtual libraries of related molecules can be created and screened for targeted properties, such as binding affinity to a specific protein or suitability as a solvent. mdpi.comnih.gov This dramatically reduces the time and cost associated with experimental discovery. nih.gov

This rational, design-first approach, which combines AI, computational screening, and targeted synthesis, represents a powerful strategy for unlocking the full potential of the anisole chemical space. uni.luazooptics.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying 2-isopropyl-3-methylanisole, and how can spectral data resolve ambiguities in structural confirmation?

  • Methodological Answer : Use a combination of 1^1H NMR, 13^13C NMR, and IR spectroscopy. For example, the methoxy group (-OCH3\text{-OCH}_3) typically shows a singlet at ~3.8 ppm in 1^1H NMR, while the isopropyl group exhibits a septet (δ 2.5–3.0 ppm) and doublets for methyl protons (δ 1.2–1.4 ppm). Mass spectrometry (EI-MS) can confirm the molecular ion peak at m/z 164.24 (C11_{11}H16_{16}O) . To resolve overlapping signals, employ 2D NMR techniques (e.g., COSY, HSQC) and compare with reference spectra of structurally analogous compounds like thymol methyl ether .

Q. How can researchers design experiments to assess the thermal stability of 2-isopropyl-3-methylanisole under varying storage conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Storage stability studies should include dark vs. light-exposed conditions and inert (N2_2) vs. ambient atmospheres. For instance, notes that similar anisole derivatives degrade at >200°C but require freezer storage (-20°C) to prevent oxidation. Use gas chromatography (GC) to monitor purity over time, applying kinetic models (e.g., Arrhenius equation) to predict shelf life .

Q. What synthetic routes are available for 2-isopropyl-3-methylanisole, and how can reaction yields be optimized?

  • Methodological Answer : Common routes include Friedel-Crafts alkylation of 3-methylanisole with isopropyl chloride or acid-catalyzed etherification of thymol derivatives. Optimize parameters such as catalyst type (e.g., AlCl3_3 vs. FeCl3_3), solvent polarity (toluene vs. DCM), and temperature. For example, highlights that glycoside synthesis via triflate intermediates achieves >90% yields under anhydrous conditions. Use design of experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time) and validate purity via HPLC .

Advanced Research Questions

Q. How does the electronic environment of 2-isopropyl-3-methylanisole influence its reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The methoxy group is a strong electron-donating group (EDG), activating the aromatic ring at the ortho and para positions. However, steric hindrance from the isopropyl group may suppress ortho substitution. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Validate experimentally via nitration (HNO3_3/H2_2SO4_4) or halogenation (Br2_2/FeBr3_3), followed by 1^1H NMR to identify substitution patterns .

Q. What are the challenges in resolving contradictory data on the compound’s solubility and partitioning behavior in biphasic systems?

  • Methodological Answer : Solubility discrepancies (e.g., chloroform vs. DMSO in ) may arise from impurities or measurement protocols. Use shake-flask methods with UV-Vis quantification or HPLC to measure partition coefficients (logP). For polar solvents, correlate solubility with Hansen solubility parameters (HSPs). Address contradictions by standardizing temperature (25°C) and solvent purity (HPLC-grade) across replicates .

Q. How can researchers develop a robust analytical method for detecting trace degradation products of 2-isopropyl-3-methylanisole in environmental samples?

  • Methodological Answer : Employ hyphenated techniques like GC-MS or LC-QTOF-MS with targeted MRM (multiple reaction monitoring). For example, ’s data analysis framework supports integrating retention time, m/z, and fragmentation patterns. Validate method sensitivity (LOD/LOQ) using spiked matrices (e.g., soil, water) and assess matrix effects via standard addition curves. Use principal component analysis (PCA) to differentiate degradation pathways (e.g., oxidation vs. hydrolysis) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported boiling points or vapor pressures for 2-isopropyl-3-methylanisole?

  • Methodological Answer : Cross-validate using dynamic vapor sorption (DVS) or Antoine equation-based calculations. For example, reports a boiling point of 200°C, but experimental setups (e.g., reduced pressure vs. atmospheric) may alter results. Apply the Clausius-Clapeyron equation to reconcile discrepancies and publish detailed experimental conditions (e.g., pressure calibration, heating rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.